REACTION_CXSMILES
|
[C:1]([C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][CH:6]=1)(=[O:4])[CH2:2][CH3:3].[C:11](OC(=O)C)(=O)C>>[CH3:3][C:2]1[C:1](=[O:4])[C:5]2[C:10]([CH:11]=1)=[CH:9][CH:8]=[CH:7][CH:6]=2
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
C(CC)(=O)C1=CC=CC=C1
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Name
|
|
Quantity
|
41 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)OC(C)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 50°-60° C. for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to 30° C.
|
Type
|
CUSTOM
|
Details
|
quenched into a stirred mixture of methylene chloride (200 ml) and sodium hydroxide (200 of 2N solution)
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
WASH
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Details
|
washed with aqueous HCl (100 ml of 1N solution)
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Type
|
ADDITION
|
Details
|
The methylene chloride solution containing the product, 2-methyl-1-phenyl-prop-2-en-1-one
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Type
|
CUSTOM
|
Details
|
was azeotropically dried
|
Type
|
DISTILLATION
|
Details
|
by distilling CH2Cl2 to approximately 50 ml volume
|
Type
|
ADDITION
|
Details
|
The CH2Cl2 solution was added to concentrated H2SO4 (130 ml) at such a rate that the reaction temperature
|
Type
|
TEMPERATURE
|
Details
|
was maintained between 50°-60° C
|
Type
|
CUSTOM
|
Details
|
The CH2Cl2 was removed by distillation and nitrogen sweep as soon as it
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
TEMPERATURE
|
Details
|
cooled to 20° C.
|
Type
|
CUSTOM
|
Details
|
quenched into a stirred mixture of methylene chloride (200 ml) and water (200 g)
|
Type
|
CUSTOM
|
Details
|
After separating the aqueous layer
|
Type
|
CONCENTRATION
|
Details
|
the organic layer was concentrated in the rotary evaporator
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC=1C(C2=CC=CC=C2C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 121 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 375.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |